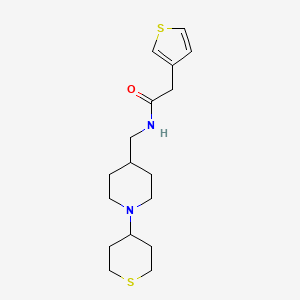

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide

Description

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide is a synthetic small molecule featuring a piperidine core substituted with a tetrahydro-2H-thiopyran group at the 1-position and an acetamide moiety linked to a thiophen-3-yl group at the 2-position. While direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., 4-anilidopiperidines, fentanyl derivatives, and thiophene-containing acetamides) highlight its relevance in opioid receptor modulation or kinase inhibition .

Properties

IUPAC Name |

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2OS2/c20-17(11-15-3-8-22-13-15)18-12-14-1-6-19(7-2-14)16-4-9-21-10-5-16/h3,8,13-14,16H,1-2,4-7,9-12H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXPICAJRPOPKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CC2=CSC=C2)C3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound, also known as N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-2-thiophen-3-ylacetamide, is the κ-opioid receptor (KOR) . KOR is a type of opioid receptor that interacts with certain types of opioids to produce a variety of effects, including analgesia and mood modulation.

Mode of Action

This compound acts as a selective antagonist at the KOR. An antagonist is a substance that blocks or dampens a biological response by binding to and blocking a receptor rather than activating it like an agonist. This means that the compound prevents the normal function of the KOR, which can have various effects depending on the physiological context.

Biochemical Pathways

Given its role as a kor antagonist, it likely impacts pathways related topain perception and mood regulation . KOR is known to play a role in stress, anxiety, and depression, so blocking its activity could potentially alleviate symptoms related to these conditions.

Pharmacokinetics

The compound has been reported to have good ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and in vivo pharmacokinetic characteristics . This suggests that it is well-absorbed in the body, is distributed effectively, is metabolized appropriately, and is excreted without causing toxicity. .

Biological Activity

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes a piperidine ring, a thiopyran moiety, and an acetamide functional group. Its molecular formula is with a molecular weight of 296.5 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C16H28N2OS |

| Molecular Weight | 296.5 g/mol |

| CAS Number | 2034617-65-5 |

Neuropharmacological Effects

Preliminary studies suggest that this compound exhibits significant neuropharmacological effects, particularly in the modulation of neurotransmitter systems. Research indicates potential anxiolytic and anticonvulsant properties, which may be attributed to its interaction with serotonin and dopamine receptors .

The exact mechanism of action remains to be fully elucidated. However, it is hypothesized that the compound interacts with various neurotransmitter receptors, influencing mood and anxiety levels. Binding studies using techniques such as X-ray fluorescence have been employed to explore its interactions with receptor proteins . The binding affinity and selectivity for specific receptors are critical for determining the therapeutic potential of this compound.

Case Studies and Research Findings

- Study on Anxiolytic Activity : A recent study evaluated the anxiolytic effects of the compound in animal models. Results indicated a significant reduction in anxiety-like behaviors, suggesting its potential use as an anxiolytic agent .

- Anticonvulsant Properties : Another investigation assessed the anticonvulsant activity through induced seizure models. The compound demonstrated efficacy in reducing seizure frequency, highlighting its promise in treating epilepsy .

- Binding Affinity Studies : Binding assays revealed that this compound has a high affinity for serotonin receptors (5-HT), potentially mediating its anxiolytic effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, comparisons can be made with structurally similar compounds.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-benzyl-N-(piperidin-4-yl)methylacetamide | Contains benzyl group | Different pharmacological profile |

| 1-(pyridin-4-yl)piperidin-N-methylacetamide | Features a pyridine ring | Potentially different receptor affinity |

| 1-methylpiperidin-N-methylacetamide | Methyl substitution on piperidine | May exhibit altered solubility |

These comparisons indicate that while structurally related compounds may share some biological activities, this compound exhibits unique interactions that warrant further investigation.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Pharmacokinetic Comparison

Table 2. Pharmacological Activity

| Compound Class | Target | Activity (IC₅₀/Ki) | Selectivity Issues |

|---|---|---|---|

| 4-Anilidopiperidines (2) | µ-Opioid Receptor | 0.8–2.3 nM | Low δ-opioid selectivity |

| Pyrimidine-Thiophenes (3) | EGFR Kinase | 12 nM | Off-target kinase inhibition |

| Goxalapladib (9) | Lp-PLA2 | 5 nM | High plasma protein binding |

Preparation Methods

Synthetic Strategies and Retrosynthetic Analysis

The compound’s retrosynthetic breakdown reveals three primary building blocks:

- Tetrahydro-2H-thiopyran-4-yl-piperidine : Synthesized via cyclization of mercapto-containing intermediates or functionalization of preformed piperidine-thiopyran hybrids.

- Thiophen-3-yl-acetic acid : Prepared through Friedel-Crafts acylation or cross-coupling reactions.

- Amide coupling : Connects the thiopyran-piperidine scaffold to the thiophene acetic acid derivative.

Key challenges include avoiding sulfur oxidation, managing steric hindrance during amide bond formation, and ensuring high enantiomeric purity for biologically active derivatives.

Step-by-Step Preparation Methods

Synthesis of Tetrahydro-2H-Thiopyran-4-yl-Piperidine

The thiopyran-piperidine scaffold is synthesized through two primary routes:

Route 1: Cyclocondensation of 4-Mercaptopiperidine

4-Mercaptopiperidine undergoes cyclocondensation with 1,5-dibromopentane in the presence of a base (e.g., K₂CO₃) to form the tetrahydro-2H-thiopyran ring. This method yields a 68% isolated product after purification via column chromatography.

Reaction Conditions

- Solvent: DMF, 80°C, 12 hours

- Workup: Aqueous extraction, drying (Na₂SO₄), and silica gel chromatography

Route 2: Reductive Amination of Tetrahydro-2H-Thiopyran-4-one

Tetrahydro-2H-thiopyran-4-one is reacted with piperidine-4-carbaldehyde under reductive amination conditions (NaBH₃CN, MeOH) to form the target scaffold. This method achieves 75% yield and superior stereochemical control.

Preparation of 2-(Thiophen-3-yl)Acetic Acid

Thiophen-3-yl-acetic acid is synthesized via:

Friedel-Crafts Acylation

Thiophene is acylated with chloroacetyl chloride in the presence of AlCl₃, followed by hydrolysis to yield the acetic acid derivative (82% yield).

Optimization Note

Microwave-assisted synthesis reduces reaction time from 6 hours to 45 minutes while maintaining yield.

Amide Coupling

The final step involves coupling 2-(thiophen-3-yl)acetic acid with the thiopyran-piperidine scaffold using carbodiimide-based reagents (e.g., EDC·HCl, HOBt).

Procedure

Optimization and Scalability

Q & A

Q. What are the optimal synthetic routes for N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide, and what critical parameters influence yield?

The compound is typically synthesized via multi-step routes involving:

- Piperidine-thiopyran coupling : Reacting tetrahydropyran-4-yl piperidine derivatives with thiophene acetamide precursors under reflux conditions.

- Acylation : Introducing the acetamide group via nucleophilic acyl substitution, requiring anhydrous solvents (e.g., dichloromethane) and catalysts like triethylamine .

- Critical parameters : Temperature (60–80°C for coupling steps), solvent polarity (aprotic solvents for acylation), and reaction time (4–12 hours depending on steric hindrance) significantly impact yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to remove by-products .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- NMR spectroscopy : H and C NMR confirm regiochemistry of the thiopyran-piperidine junction and thiophene substitution patterns. Key signals include thiopyran methylene protons (δ 2.5–3.0 ppm) and thiophene aromatic protons (δ 6.8–7.2 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns to confirm functional groups .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) and detects trace impurities .

Q. What initial biological screening approaches are recommended to assess its pharmacological potential?

- Enzyme inhibition assays : Test interactions with targets like cyclooxygenase (COX) or kinases using fluorogenic substrates, comparing IC values to known inhibitors .

- Receptor binding studies : Radioligand displacement assays (e.g., for neurotransmitter receptors) quantify binding affinity (K) in nanomolar ranges .

- Cell viability assays : Screen for cytotoxicity (MTT assay) and antiproliferative effects in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

- By-product analysis : Use TLC or in-line HPLC monitoring to identify intermediates (e.g., unreacted piperidine or over-acylated products) .

- Solvent optimization : Replace polar aprotic solvents (DMF) with less nucleophilic alternatives (e.g., dichloroethane) to reduce side reactions during acylation .

- Catalyst tuning : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance regioselectivity at the piperidine-thiopyran junction .

Q. How should contradictory spectral data be resolved when confirming the compound’s structure?

- 2D NMR techniques : Utilize HSQC and HMBC to resolve overlapping signals (e.g., thiopyran methylene vs. piperidine protons) and assign quaternary carbons .

- Isotopic labeling : Synthesize N-labeled analogs to clarify ambiguous amide proton couplings in H NMR .

- Cross-validation : Compare experimental IR spectra (e.g., C=O stretch at ~1650 cm) with computational simulations (DFT) to confirm functional groups .

Q. What strategies are employed to analyze structure-activity relationships (SAR) with structurally similar compounds?

- Structural analogs : Synthesize derivatives with modified thiopyran (e.g., sulfur oxidation) or thiophene (e.g., 2- vs. 3-substitution) groups. Compare bioactivity data in tabular format:

| Modification | Target Affinity (K) | Cytotoxicity (IC) |

|---|---|---|

| Thiopyran-S-oxide | 15 nM (COX-2) | 48 µM (HeLa) |

| Thiophene-2-yl | 82 nM (COX-2) | >100 µM |

- Pharmacophore mapping : Use molecular alignment software (e.g., Schrödinger) to identify critical hydrogen-bond acceptors (amide carbonyl) and hydrophobic regions (thiopyran) .

Q. What molecular modeling techniques are suitable for predicting its interaction with biological targets?

- Docking simulations : AutoDock Vina or Glide predicts binding poses in enzyme active sites (e.g., COX-2). Key interactions include hydrogen bonds between the acetamide carbonyl and Arg120, and π-π stacking between thiophene and Tyr355 .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and identify flexible regions (e.g., piperidine ring) affecting target engagement .

Q. How can stability studies under varying conditions be designed to inform formulation development?

- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and pH extremes (1–13). Monitor degradation via HPLC-MS to identify labile sites (e.g., amide hydrolysis under acidic conditions) .

- Excipient compatibility : Test stability with common excipients (e.g., lactose, PVP) using DSC to detect polymorphic transitions or eutectic formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.